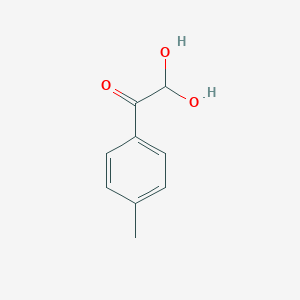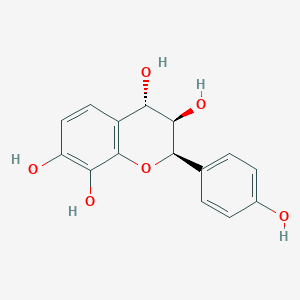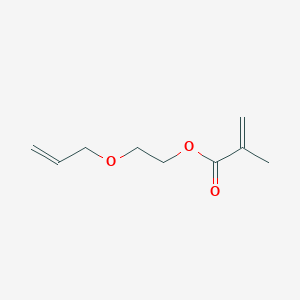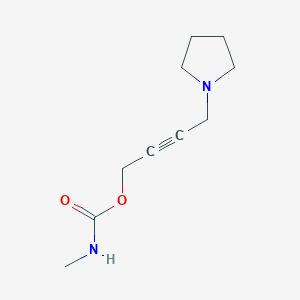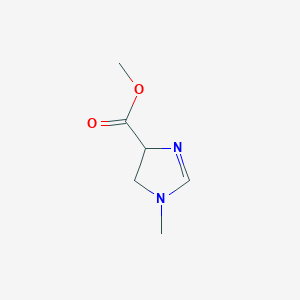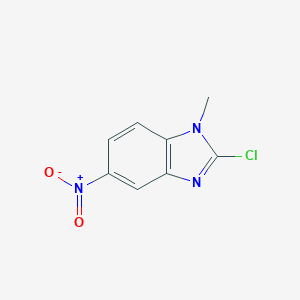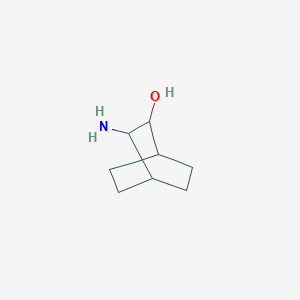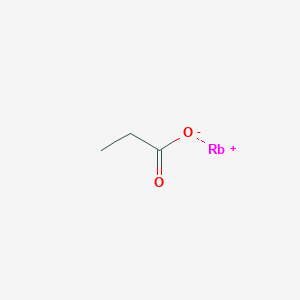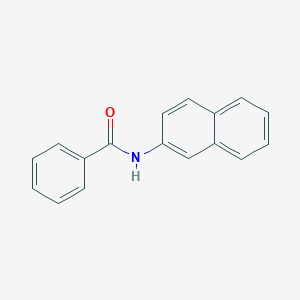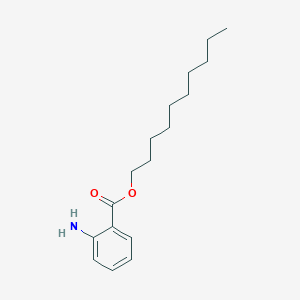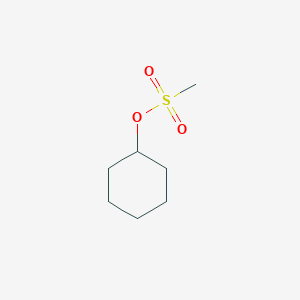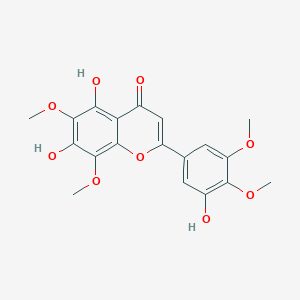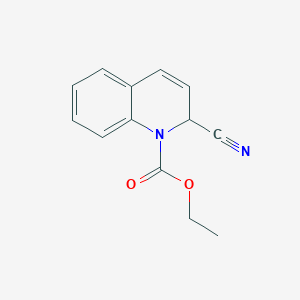
Ethyl 2-cyano-1(2H)-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is a chemical compound with the molecular formula C13H10N2O2. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Ethyl 2-cyano-1(2H)-quinolinecarboxylate has been found to exhibit a range of biochemical and physiological effects. It has been found to exhibit antitumor activity, by inhibiting the growth of various cancer cell lines. It has also been found to exhibit antimicrobial activity, by inhibiting the growth of various bacteria and fungi. Additionally, it has been found to exhibit antiviral activity, by inhibiting the replication of various viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various organic compounds, which have a range of biological activities. Additionally, it can be used in the synthesis of fluorescent dyes, which have applications in biological imaging. One of the limitations of using ethyl 2-cyano-1(2H)-quinolinecarboxylate in lab experiments is its low yield. The yield of the reaction is typically around 60-70%, which can limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for the use of ethyl 2-cyano-1(2H)-quinolinecarboxylate in scientific research. One direction is the synthesis of novel quinoline-based compounds, which have a range of biological activities. Another direction is the development of new fluorescent dyes, which have improved properties for biological imaging. Additionally, the mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate could be further investigated, to better understand its role in cellular processes.
Méthodes De Synthèse
Ethyl 2-cyano-1(2H)-quinolinecarboxylate can be synthesized by the reaction of ethyl cyanoacetate and 2-aminoacetophenone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The yield of the reaction is typically around 60-70%.
Applications De Recherche Scientifique
Ethyl 2-cyano-1(2H)-quinolinecarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is used in the synthesis of various quinoline-based compounds, which have been found to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral activities. Ethyl 2-cyano-1(2H)-quinolinecarboxylate is also used in the synthesis of fluorescent dyes, which have applications in biological imaging.
Propriétés
Numéro CAS |
17954-23-3 |
|---|---|
Nom du produit |
Ethyl 2-cyano-1(2H)-quinolinecarboxylate |
Formule moléculaire |
C13H12N2O2 |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
Clé InChI |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
SMILES canonique |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Autres numéros CAS |
17954-23-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



